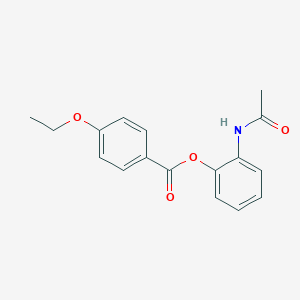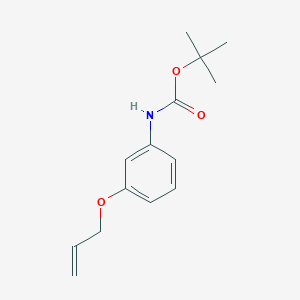![molecular formula C20H22N2O4 B250466 Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)
Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate, also known as MK-677 or Ibutamoren, is a selective agonist of the ghrelin receptor. It is a non-peptide growth hormone secretagogue that increases the levels of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has gained attention in recent years due to its potential therapeutic applications in treating growth hormone deficiencies, muscle wasting, and osteoporosis.
Mecanismo De Acción
Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate acts as a selective agonist of the ghrelin receptor, which is primarily expressed in the hypothalamus. Activation of the ghrelin receptor leads to the release of growth hormone-releasing hormone (GHRH) and subsequent release of growth hormone (GH) from the pituitary gland. Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate also increases the levels of insulin-like growth factor 1 (IGF-1) in the body, which is an important mediator of the growth-promoting effects of GH.
Biochemical and Physiological Effects:
Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate has been shown to increase muscle mass and strength in both healthy and elderly individuals. It also improves bone density and reduces the risk of fractures in postmenopausal women with osteoporosis. Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate has also been shown to improve cognitive function and sleep quality in elderly individuals. It has anti-inflammatory effects and may be beneficial in reducing inflammation associated with various chronic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate has several advantages for laboratory experiments, including its ability to increase GH and IGF-1 levels without the need for exogenous administration of these hormones. It is also orally bioavailable and has a long half-life, making it easy to administer and study in animal models. However, Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate has limitations in terms of its specificity for the ghrelin receptor and potential off-target effects on other receptors.
Direcciones Futuras
There are several future directions for research on Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate. One area of interest is its potential use in treating age-related muscle wasting and frailty. Another area of interest is its potential use in improving cognitive function and reducing the risk of neurodegenerative diseases. Further research is also needed to determine the long-term safety and efficacy of Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate in humans.
Métodos De Síntesis
Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate can be synthesized using a multi-step process starting from 4-benzyloxybenzoic acid. The first step involves the conversion of 4-benzyloxybenzoic acid to 4-benzyloxybenzoyl chloride using thionyl chloride. The resulting compound is then reacted with tert-butylamine to form the tert-butylcarbamate. The tert-butyl group is then removed using trifluoroacetic acid to form the intermediate compound. Finally, the intermediate compound is reacted with methylamine to form Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate has been extensively studied for its potential therapeutic applications in treating growth hormone deficiencies, muscle wasting, and osteoporosis. It has also been studied for its potential use in improving cognitive function, sleep quality, and reducing inflammation.
Propiedades
Fórmula molecular |
C20H22N2O4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
methyl 4-[[2-(tert-butylcarbamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C20H22N2O4/c1-20(2,3)22-18(24)15-7-5-6-8-16(15)21-17(23)13-9-11-14(12-10-13)19(25)26-4/h5-12H,1-4H3,(H,21,23)(H,22,24) |
Clave InChI |
WRACVBUXWAMZLQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)OC |
SMILES canónico |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethoxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250383.png)

![N-{4-chloro-3-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B250386.png)
![2-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250388.png)
![4-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250389.png)
![4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250390.png)
![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)

![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![3-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250401.png)
![ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B250402.png)
![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)
![1-Benzhydryl-4-[2-(2-methoxyethoxy)benzoyl]piperazine](/img/structure/B250404.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)